molecular formula C8H7FO3 B1295829 (2-Fluorophenoxy)acetic acid CAS No. 348-10-7

(2-Fluorophenoxy)acetic acid

Cat. No.: B1295829
CAS No.: 348-10-7
M. Wt: 170.14 g/mol
InChI Key: CEAXCCNKYPOHDP-UHFFFAOYSA-N
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Description

(2-Fluorophenoxy)acetic acid is a chemical compound with the molecular formula C8H7FO3. It is an organic compound that features a fluorine atom attached to a phenoxy group, which is further connected to an acetic acid moiety.

Biochemical Analysis

Biochemical Properties

(2-Fluorophenoxy)acetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as peroxidases and oxidases, influencing their catalytic activities. The compound can act as a substrate or inhibitor, depending on the enzyme and the specific biochemical pathway involved. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in oxidative stress responses and inflammatory pathways. This modulation can lead to altered cellular functions, such as changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound has been found to inhibit enzyme activities by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenoxy)acetic acid typically involves the reaction of 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pH control .

Chemical Reactions Analysis

Types of Reactions: (2-Fluorophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom or the phenoxy group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other bases facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2-Fluorophenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated aromatic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

  • 2-(4-Fluorophenoxy)acetic acid
  • 2-(2,4-Difluorophenoxy)acetic acid
  • 2-(3-Borono-5-fluorophenoxy)acetic acid

Comparison: (2-Fluorophenoxy)acetic acid is unique due to the position of the fluorine atom on the phenoxy group, which influences its reactivity and properties. Compared to other similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-(2-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAXCCNKYPOHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278826
Record name (2-Fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-10-7
Record name 348-10-7
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Record name (2-Fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluorophenoxy)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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